![molecular formula C13H19NO2S B5674403 4-(2,4-dimethoxybenzyl)thiomorpholine](/img/structure/B5674403.png)
4-(2,4-dimethoxybenzyl)thiomorpholine
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Overview
Description
Synthesis Analysis
The synthesis of thiomorpholines, including compounds structurally related to "4-(2,4-dimethoxybenzyl)thiomorpholine," often involves multi-step chemical processes. For example, chiral nonracemic thiomorpholines have been synthesized from limonene or achiral alkenes using alpha-methylbenzylamine to control stereochemistry. These compounds have been utilized in sulfur ylide mediated asymmetric epoxidation of aldehydes, showcasing their utility as easily recoverable catalysts with excellent yields and selectivities (Hansch et al., 2008).
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives is crucial for their chemical reactivity and properties. Advanced techniques like X-ray diffraction and DFT studies have been employed to determine the precise molecular geometry and electronic structure of these compounds. For instance, the crystal structure of a thiomorpholine derivative was elucidated to understand its conformation and interactions within the crystal lattice (Sun et al., 2021).
Chemical Reactions and Properties
Thiomorpholine derivatives participate in various chemical reactions, showcasing a range of reactivities due to their unique structural features. For example, they have been used in asymmetric epoxidation reactions, demonstrating their role as effective catalysts with the ability to influence the outcome of such reactions in terms of yield and selectivity (Hansch et al., 2008).
properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQMGJHMGWYFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259273 |
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